molecular formula C7H16ClN3O2 B2573792 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride CAS No. 2044745-45-9

3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride

Cat. No.: B2573792
CAS No.: 2044745-45-9
M. Wt: 209.67
InChI Key: SVSUJAOLZHZLAF-UHFFFAOYSA-N
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Description

3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride (CAS 2044745-45-9) is a chemical compound with the molecular formula C7H16ClN3O2 and a molecular weight of 209.67 . It features a molecular structure combining a urea functional group with a morpholine ring, a combination seen in other compounds investigated for their potential in therapeutic research . Specifically, morpholinyl-urea derivatives have been described in patent literature as having potential for the treatment of inflammatory diseases such as asthma and rhinitis . The integration of the morpholine ring, a common feature in medicinal chemistry, can influence the physicochemical properties and bioavailability of a molecule, making it a valuable scaffold for drug discovery research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-methyl-3-(morpholin-3-ylmethyl)urea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.ClH/c1-8-7(11)10-4-6-5-12-3-2-9-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSUJAOLZHZLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1COCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride typically involves the reaction of 3-morpholinomethylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-Morpholinomethylamine+Methyl isocyanate3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride\text{3-Morpholinomethylamine} + \text{Methyl isocyanate} \rightarrow \text{this compound} 3-Morpholinomethylamine+Methyl isocyanate→3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reactants but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to yield different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing morpholine and urea structures exhibit significant antimicrobial properties. A study synthesized several derivatives, including those related to 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride, which were tested against various microorganisms. The findings showed that certain derivatives displayed potent activity against Mycobacterium smegmatis and Candida albicans, suggesting potential therapeutic applications in treating infections caused by these pathogens .

CompoundMIC (μg/mL)Activity Against
Compound 1215.6Mycobacterium smegmatis
Compound 8-Candida albicans

Urease Inhibition

Urease inhibitors are crucial in agriculture as they enhance the efficiency of urea fertilizers by preventing their hydrolysis to ammonia, which can lead to environmental issues such as eutrophication. The compound has shown potential as a urease inhibitor, contributing to improved nitrogen utilization in crops .

Fertilizer Enhancement

Due to its urease inhibition properties, this compound can be utilized to enhance the effectiveness of urea-based fertilizers. By inhibiting urease activity in soil, it reduces nitrogen loss and promotes better crop yields, making it a valuable addition to sustainable agricultural practices .

Study on Antimicrobial Efficacy

A detailed study evaluated the antimicrobial efficacy of various morpholine-containing compounds, including this compound. The study concluded that certain structural modifications significantly enhanced antimicrobial activity, making these compounds promising candidates for further development in pharmaceuticals .

Urease Inhibition Mechanism

Research focused on the mechanism of urease inhibition revealed that compounds like this compound could effectively bind to the enzyme's active site, thus preventing its function. This characteristic is pivotal for developing more efficient agricultural practices that minimize nitrogen losses from fertilizers .

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences
3-Methyl-1-[(morpholin-3-yl)methyl]urea HCl 2044745-45-9 C₇H₁₆ClN₃O₂ 209.67 Morpholine ring with oxygen atom
(R)-3-Methyl-1-(piperidin-3-yl)urea HCl 1349699-82-6 C₇H₁₆ClN₃O 193.67 Piperidine ring (no oxygen)
Repaglinide Impurity C(EP) 219921-94-5 C₁₉H₂₇N₃O₅ 377.44 N-Acetyl-L-glutamate salt; complex aryl substituent
Compound A (α2C-AR agonist) Not provided C₁₅H₂₀N₄O₂ ~288.35 Benzoxazine ring; imidazole substituent

Functional and Pharmacological Differences

Morpholine vs. Piperidine Analogues
  • Polarity and Solubility : The morpholine ring in the target compound introduces an oxygen atom, increasing polarity compared to the piperidine analogue (CAS 1349699-82-6). This difference may enhance aqueous solubility and influence pharmacokinetic properties like absorption and blood-brain barrier penetration .
Comparison with Repaglinide Impurities

Repaglinide impurities (e.g., CAS 219921-94-5) feature bulky aryl and ester groups, making them structurally distinct from the simpler urea-morpholine scaffold of the target compound. These impurities are less polar and may exhibit different metabolic stability or toxicity profiles .

Biological Activity

3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride is a compound that has garnered attention for its potential biological activities. It belongs to the class of urea derivatives and has been investigated for various applications in medicinal chemistry, particularly in relation to its interactions with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can modulate the activity of these molecular targets, leading to various biological effects. The exact pathways and specific targets depend on the context of its use, but it is known to influence metabolic processes significantly.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, which suggests its potential as a therapeutic agent in treating infections. For instance, similar compounds have demonstrated activity against E. coli and Candida albicans, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial effects .

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. It has been reported that derivatives containing morpholine rings exhibit significant antifungal properties, contributing to their potential utility in treating fungal infections .

Urease Inhibition

Another notable biological activity of this compound is its role as a urease inhibitor. Urease is an enzyme that plays a crucial role in the metabolism of urea in living organisms. Inhibiting urease can disrupt metabolic functions and has implications for treating conditions such as urinary tract infections and certain types of kidney stones . The compound has shown competitive inhibition with IC50 values indicating its potency as a urease inhibitor.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialE. coliMIC = 0.0195 mg/mL
AntifungalC. albicansMIC = 0.0048 mg/mL
Urease InhibitionUrease enzymeIC50 = 2.37 μM

Research Applications

The compound is being explored for various applications in scientific research:

  • Medicinal Chemistry : As a potential drug candidate due to its diverse biological activities.
  • Organic Synthesis : Used as a reagent in the synthesis of other chemical compounds.
  • Material Science : Investigated for its role in developing new materials and chemical processes .

Q & A

What are the optimal synthetic routes for 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride, and how are intermediates characterized?

Category : Basic
Methodological Answer :
The synthesis typically involves multi-step reactions starting with morpholine derivatives and urea precursors. Key steps include:

  • Acylation/alkylation : Reacting morpholin-3-ylmethanol with methyl isocyanate to form the urea backbone, followed by hydrochlorination.
  • Purification : Use column chromatography (silica gel or reverse-phase C18) to isolate intermediates, as described for similar compounds in .
  • Characterization : Employ 1^1H-NMR and 13^13C-NMR (300 MHz) to confirm structural integrity, alongside electrospray ionization mass spectrometry (ESI-MS) for molecular weight verification. Purity is validated via HPLC (≥98% purity threshold), referencing protocols in .

How can researchers identify and quantify process-related impurities in this compound?

Category : Advanced
Methodological Answer :
Impurity profiling requires:

  • HPLC-MS Analysis : Use a C18 column with a gradient mobile phase (e.g., acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times and mass spectra against synthetic reference standards, as outlined in for related impurities .
  • Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress (e.g., 3% H2_2O2_2) to simulate degradation pathways. Quantify degradation products using validated calibration curves.
  • Structural Elucidation : High-resolution MS (HRMS) and 2D-NMR (e.g., COSY, HSQC) resolve ambiguous peaks, distinguishing isomers or byproducts.

What methodologies are recommended for assessing the hydrolytic stability of this compound under varying pH conditions?

Category : Advanced
Methodological Answer :

  • Buffer Preparation : Prepare solutions at pH 1.2 (HCl), 4.5 (acetate), and 7.4 (phosphate) to mimic physiological and accelerated degradation conditions.
  • Kinetic Studies : Incubate the compound at 37°C and sample at intervals (0, 1, 3, 7 days). Analyze degradation via HPLC, calculating rate constants (kk) and half-life (t1/2t_{1/2}).
  • Mechanistic Insight : Use LC-MS to identify hydrolyzed products (e.g., cleavage of urea or morpholine groups). Reference ’s stability protocols for glucosamine derivatives .

How can the solid-state properties of this compound be optimized for enhanced bioavailability?

Category : Advanced
Methodological Answer :

  • Polymorph Screening : Recrystallize from solvents (e.g., ethanol/water) and analyze via X-ray diffraction (XRD) to identify stable crystalline forms.
  • Solubility Enhancement : Use co-solvents (PEG 400) or cyclodextrin inclusion complexes. Measure equilibrium solubility using shake-flask methods.
  • Dissolution Testing : Conduct USP Apparatus II studies in simulated gastric fluid (pH 1.2) to correlate solid-state form with dissolution rate.

What in vitro assays are suitable for evaluating the biological activity of this compound?

Category : Basic
Methodological Answer :

  • Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates. IC50_{50} values are derived from dose-response curves.
  • Cellular Uptake Studies : Use Caco-2 monolayers to assess permeability (apparent permeability coefficient, PappP_{app}) under standardized conditions .
  • Cytotoxicity Profiling : Employ MTT assays in HEK-293 or HepG2 cells to determine EC50_{50} values, ensuring relevance to therapeutic indices.

How should contradictory data in the solubility and stability profiles of this compound be resolved?

Category : Advanced
Methodological Answer :

  • Data Triangulation : Replicate experiments under controlled conditions (temperature, humidity) to isolate variables. For example, discrepancies in solubility may arise from polymorphic impurities .
  • Advanced Analytics : Use dynamic vapor sorption (DVS) to study hygroscopicity’s impact on stability. Pair with solid-state NMR to detect amorphous content.
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to identify outliers and confirm reproducibility across labs.

What strategies mitigate interference from excipients during the quantitative analysis of this compound in formulated products?

Category : Advanced
Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from excipients like lactose or microcrystalline cellulose.
  • HPLC Method Development : Optimize mobile phase (e.g., 0.1% TFA in acetonitrile) to achieve baseline separation. Validate selectivity per ICH Q2(R1) guidelines.
  • Mass Spectrometry : Employ selective ion monitoring (SIM) or multiple reaction monitoring (MRM) to enhance specificity in complex matrices.

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